2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxy-1H-indol-1-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide: , also known by its chemical structure (CAS#: 2234284-82-1), is a compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes:
- One method involves the cyclization of amido-nitriles to form disubstituted imidazoles. Fang et al. reported a protocol using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
- The reaction conditions allow for various functional groups, including arylhalides and heterocycles.
Industrial Production:
- Industrial-scale production methods are not widely documented, but research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactions:
Oxidation: It may undergo oxidation reactions, but specific examples are scarce.
Substitution: The compound can participate in nucleophilic substitution reactions.
Reduction: Reduction of the imidazole ring or other functional groups is plausible.
Common Reagents and Conditions:
Nickel catalysts: Used in the cyclization process.
Amido-nitriles: Starting materials for the cyclization reaction.
Major Products:
- The desired product is 2,4-disubstituted NH-imidazoles.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate due to its heterocyclic structure.
Chemistry: Explore its reactivity and applications in synthetic chemistry.
Biology: Study its interactions with biological targets.
Mechanism of Action
- The compound’s mechanism of action remains an active area of research. It likely interacts with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other imidazole derivatives.
Similar Compounds: Explore related compounds such as other indole-based imidazoles or thiadiazoles.
Remember that this compound’s applications are multifaceted, and ongoing research continues to uncover its potential
Properties
Molecular Formula |
C16H18N4O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H18N4O2S/c1-10(2)15-18-19-16(23-15)17-14(21)9-20-8-7-11-12(20)5-4-6-13(11)22-3/h4-8,10H,9H2,1-3H3,(H,17,19,21) |
InChI Key |
NPNWEZIDILBZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.